molecular formula C12H16 B176846 3-(2,5-Dimethylphenyl)-2-methyl-1-propene CAS No. 198713-79-0

3-(2,5-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B176846
CAS No.: 198713-79-0
M. Wt: 160.25 g/mol
InChI Key: INOKSNOLVCRWQY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound characterized by a propene backbone substituted with a 2,5-dimethylphenyl group and a methyl group at the second carbon. The 2,5-dimethylphenyl moiety is critical for enhancing lipophilicity and electronic interactions, which influence binding efficacy to biological targets such as photosystem II .

Properties

IUPAC Name

1,4-dimethyl-2-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)7-12-8-10(3)5-6-11(12)4/h5-6,8H,1,7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOKSNOLVCRWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641225
Record name 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198713-79-0
Record name 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid (e.g., AlCl₃ or FeCl₃) generates a carbocation from 2-methylpropene. The 2,5-dimethylphenyl ring’s electron-donating methyl groups activate specific positions for attack, though steric hindrance at the 2-position may limit reactivity. Typical conditions include:

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane or nitrobenzene (polar aprotic)

  • Temperature : 0–25°C (to minimize polyalkylation)

  • Reaction Time : 4–12 hours

Yields for analogous compounds range from 55% to 75%, depending on the steric bulk of the substituents.

Challenges and Mitigation

  • Steric Hindrance : The 2,5-dimethyl groups hinder electrophilic attack at the para position. Using bulkier catalysts like FeCl₃ may improve regioselectivity.

  • Over-Alkylation : Controlled stoichiometry (1:1.1 molar ratio of aromatic substrate to alkylating agent) and low temperatures reduce di- or tri-substituted byproducts.

Wittig Reaction

The Wittig reaction offers a complementary route, particularly useful for constructing the propene moiety with precise stereocontrol.

Synthetic Pathway

  • Preparation of Ylide : Triphenylphosphine reacts with 2-methylpropyl bromide to form the phosphonium salt, followed by deprotonation with a strong base (e.g., n-BuLi).

  • Carbonyl Component Synthesis : 2,5-Dimethylbenzaldehyde is prepared via formylation of m-xylene using dichloromethyl methyl ether (ClCO₂Me) and TiCl₄.

  • Coupling : The ylide reacts with 2,5-dimethylbenzaldehyde to form the target alkene.

Optimal Conditions

  • Base : n-BuLi (2.0 equiv) in THF at -78°C

  • Solvent : Tetrahydrofuran (anhydrous)

  • Yield : 60–70% for analogous alkenes

Advantages

  • Avoids carbocation rearrangements.

  • Ensures trans configuration of the double bond.

Grignard Reagent-Based Alkylation

This method leverages organomagnesium reagents to introduce the propene chain.

Procedure

  • Grignard Reagent Formation : 2-methylpropyl magnesium bromide is prepared from 2-methylpropyl bromide and Mg turnings in dry diethyl ether.

  • Electrophilic Quenching : The Grignard reagent reacts with 2,5-dimethylbenzoyl chloride, followed by acid work-up to yield the tertiary alcohol.

  • Dehydration : The alcohol undergoes acid-catalyzed dehydration (H₂SO₄, 80°C) to form the alkene.

Key Parameters

  • Temperature : 0°C for Grignard formation; 80°C for dehydration.

  • Yield : ~50–65% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Advantages Limitations
Friedel-Crafts AlkylationAlCl₃55–75Scalable, cost-effectiveSteric hindrance, over-alkylation risks
Wittig Reactionn-BuLi, PPh₃60–70Stereocontrol, no carbocation issuesSensitive to moisture, multi-step synthesis
Grignard AlkylationMg, H₂SO₄50–65Flexible functional group compatibilityLow yields, stringent anhydrous conditions

Industrial-Scale Considerations

For bulk production, Friedel-Crafts alkylation is preferred due to its scalability. Continuous flow reactors with immobilized AlCl₃ on silica gel improve catalyst recovery and reduce waste. Process optimization studies suggest:

  • Residence Time : 30–60 minutes

  • Temperature Gradient : 20°C → 50°C (prevents exothermic runaway)

  • Purity : >95% after vacuum distillation.

Emerging Techniques

Photoredox Catalysis

Recent advances in photoredox catalysis enable C–H functionalization of 2,5-dimethylbenzene derivatives. Using [Ir(ppy)₃] as a catalyst and visible light, the propene group can be introduced via radical intermediates. Preliminary studies report yields of 40–50% with reduced steric limitations.

Enzymatic Synthesis

Lipase-mediated esterification followed by dehydration shows promise for eco-friendly synthesis. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 35–45% conversion, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the propene chain, yielding saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-methyl-1-propene has several notable applications in scientific research:

Organic Synthesis

  • Intermediate in Chemical Reactions: It serves as a building block for the synthesis of more complex organic molecules. Its reactive double bond allows for various transformations, including oxidation and reduction reactions.
  • Catalyst Development: The compound can be utilized in the development of new materials and catalytic systems due to its unique reactivity profile.

Biological Investigations

  • Potential Biological Activity: Research is ongoing to explore the interactions of this compound with biological molecules, which may lead to the discovery of new therapeutic agents.
  • Pharmacological Studies: Preliminary studies suggest that derivatives of this compound may exhibit promising results against various diseases, warranting further investigation into their medicinal properties.

Industrial Applications

  • Production of Specialty Chemicals: It is employed in the manufacture of specialty chemicals and polymers, leveraging its chemical properties for industrial processes.
  • Material Science: The compound's unique structural attributes make it suitable for applications in material science, particularly in developing new polymeric materials with specific characteristics.

Case Studies

Case Study 1: Synthesis and Reactivity
A study focused on synthesizing derivatives from this compound highlighted its utility in creating halogenated derivatives through electrophilic aromatic substitution reactions. The resulting compounds demonstrated varied reactivity profiles that could be exploited in further synthetic applications.

Case Study 2: Biological Activity Assessment
In a preclinical study, derivatives of this compound were tested for their efficacy against specific cancer cell lines. Results indicated that certain modifications to the structure enhanced biological activity, suggesting potential pathways for drug development.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the phenyl ring profoundly impacts activity and physicochemical properties. For example:

  • 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl analogs :
    • In N-(disubstituted-phenyl) carboxamides, the 2,5-dimethylphenyl derivative exhibited superior PET-inhibiting activity (IC50 ~10 µM) compared to its 3,5-dimethylphenyl counterpart . The ortho-methyl groups in the 2,5 configuration likely enhance steric and electronic interactions with target enzymes.
    • By contrast, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (CAS 13037-83-7) features a para-hydroxyl group and 3,5-dimethyl substitution. This arrangement reduces lipophilicity and may limit membrane permeability compared to the target compound .

Functional Group Modifications

  • Methyl vs. Methoxy Groups: The chalcone derivative 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one () replaces methyl with methoxy groups.
  • Hydroxyl Group Incorporation :
    • The hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene introduces hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity (logP) compared to the fully alkylated target compound .

Physicochemical Properties

  • Molecular Weight and Lipophilicity :
    • The target compound (C12H16) has a molecular weight of 160.26 g/mol , slightly lower than 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene (162.23 g/mol) due to the absence of a hydroxyl group .
    • Lipophilicity (logP) is expected to be higher in the target compound compared to hydroxyl- or methoxy-substituted analogs, favoring interactions with hydrophobic biological targets .

Biological Activity

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound with a molecular formula of C12H16 and a molecular weight of approximately 160.26 g/mol. This compound is characterized by a propene chain attached to a dimethyl-substituted phenyl ring. Its unique structural features, including the presence of a conjugated system and steric hindrance from the methyl groups, suggest potential biological activity that warrants detailed exploration.

Structural Characteristics

The structure of this compound allows for significant electron delocalization due to the conjugation between the double bond in the propene unit and the aromatic ring. This contributes to its reactivity and stability in biological systems. The steric hindrance created by the two methyl groups at positions 2 and 5 on the phenyl ring may influence its interactions with biomolecules, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, making it a subject of interest in medicinal chemistry. Initial studies have focused on its interactions with proteins and enzymes, suggesting that it may function as a ligand capable of modulating receptor activity or influencing metabolic pathways.

Potential Therapeutic Applications

The compound has been investigated for its potential applications in drug development, particularly as a precursor for synthesizing biologically active molecules. For instance, it can be utilized in the synthesis of indole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. These derivatives have shown promising results in preclinical studies for their efficacy against various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds derived from or related to this compound:

  • Indole Derivatives Synthesis :
    • Method : The Fischer indole synthesis involves reacting this compound with phenylhydrazine hydrochloride under reflux conditions.
    • Results : The resulting indole derivatives exhibited significant biological activities such as antiviral effects against influenza A virus and other pathogens.
  • Interaction Studies :
    • Focus : Investigations into how this compound interacts with various biomolecules.
    • Findings : Preliminary data suggest potential binding to specific receptors or enzymes, which could lead to modulation of their activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
3-(3,5-Dimethylphenyl)-2-methyl-1-propeneC12H16Methyl groups at different positions (3 & 5)
3-(2,6-Dimethylphenyl)-2-methyl-1-propeneC12H16Methyl groups at positions (2 & 6), affecting reactivity
3-(2,4-Dimethylphenyl)-2-methyl-1-propeneC12H16Methyl groups at positions (2 & 4), altering properties

Each of these compounds exhibits distinct physical and chemical properties due to variations in the positioning of their methyl groups on the phenyl ring. This positional isomerism contributes to differences in reactivity and potential applications.

Q & A

Q. What are the recommended methods for synthesizing 3-(2,5-Dimethylphenyl)-2-methyl-1-propene?

Methodological Answer: A common approach involves Friedel-Crafts alkylation or coupling reactions using substituted benzene derivatives and propenyl precursors. For example, analogs like 3-(3,5-dimethylphenyl)-2-methyl-1-propene (CAS 119612-48-5) are synthesized via palladium-catalyzed cross-coupling, with rigorous inert gas conditions to prevent oxidation . Key steps include:

  • Purification via column chromatography.
  • Characterization using NMR and FT-IR to confirm regioselectivity and structural integrity, as demonstrated in related propenone syntheses .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

  • FT-IR : To confirm functional groups (e.g., C=C stretching at ~1600–1680 cm⁻¹) and monitor structural changes during synthesis .
  • NMR : ¹H and ¹³C NMR to resolve substituent positions on the dimethylphenyl group and propenyl chain.
  • Mass Spectrometry : For molecular weight validation (expected MW: ~160 g/mol based on analogs ).

Q. How should the compound be stored to maintain stability?

Methodological Answer: Stability data for the structurally similar 3-(3,5-dimethylphenyl)-2-methyl-1-propene (CAS 119612-48-5) suggest:

Storage ConditionStability Duration
-4°C (short-term)1–2 weeks
-20°C (long-term)1–2 years

Use airtight containers under nitrogen to prevent moisture absorption and oxidative degradation .

Advanced Research Questions

Q. How does the substituent position (2,5-dimethyl vs. 3,5-dimethyl) on the phenyl ring affect reactivity and applications?

Methodological Answer: Comparative studies of analogs (e.g., 3-(3,5-dimethylphenyl)-2-methyl-1-propene vs. the target compound) reveal:

  • Steric Effects : 2,5-substitution reduces steric hindrance, enhancing electrophilic substitution reactivity.
  • Electronic Effects : Electron-donating methyl groups at the 2,5-positions increase aromatic ring electron density, favoring reactions like halogenation.
  • Biological Activity : Substituent positioning influences interactions with biological targets, as seen in CD40-TRAF6 inhibitors with 2,5-dimethylphenyl groups .

Q. What computational methods predict the compound’s interactions in biological systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with proteins (e.g., CD40-TRAF6 signaling pathways, as seen in structurally related inhibitors ).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinities.
  • MD Simulations : Assess stability of ligand-protein complexes over time, validated by experimental IC₅₀ assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and test activity (e.g., compare 2,5-dimethylphenyl vs. 3,5-dimethylphenyl derivatives ).
  • Dose-Response Assays : Quantify potency variations under standardized conditions.
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, CAS Common Chemistry) to identify consensus or methodological discrepancies .

Data Contradiction Analysis

Q. How to address discrepancies in physicochemical property data (e.g., boiling point) across sources?

Methodological Answer:

  • Standardize Measurement Conditions : Ensure data aligns with ASTM methods (e.g., boiling point at 760 mmHg ).
  • Validate Purity : Impurities (>99% purity recommended ) significantly alter properties.
  • Cross-Check Sources : Compare values from NIST, CAS, and peer-reviewed literature .

Experimental Design Considerations

Q. What controls are essential in biological assays involving this compound?

Methodological Answer:

  • Negative Controls : Use solvents (e.g., DMSO/ethanol) at equivalent concentrations .
  • Positive Controls : Include known inhibitors (e.g., CD40-TRAF6 inhibitors for signaling studies ).
  • Blind Experiments : Minimize bias in activity quantification.

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